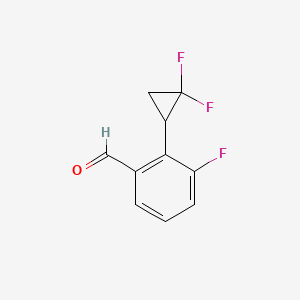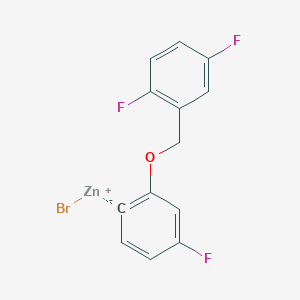
2-(2',5'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly valuable due to its reactivity and utility in various chemical transformations, making it a versatile reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylmagnesium bromide with a zinc halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylmagnesium bromide} + \text{ZnBr}_2 \rightarrow \text{2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide} + \text{MgBr}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers in other molecules.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents for these reactions.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by enabling the synthesis of complex molecular structures.
Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s reactivity is attributed to the presence of the zinc atom, which facilitates the transfer of the phenyl group to electrophilic centers in other molecules. This transfer is often catalyzed by palladium, which helps to stabilize the transition state and lower the activation energy of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylmagnesium Bromide: This compound is similar in structure and reactivity but contains magnesium instead of zinc.
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylboronic Acid: Another similar compound used in cross-coupling reactions, particularly the Suzuki coupling.
Uniqueness
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. The presence of the zinc atom provides distinct reactivity compared to its magnesium and boron counterparts, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H8BrF3OZn |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,4-difluoro-2-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CHQWZANBDMRXGT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=[C-]1)OCC2=C(C=CC(=C2)F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
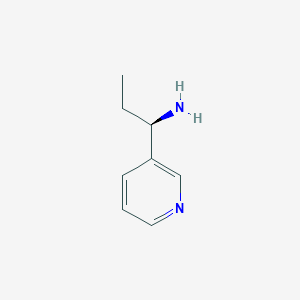
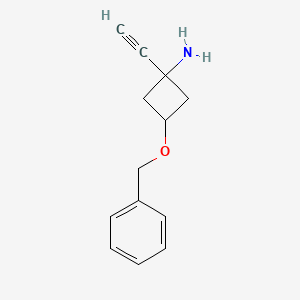
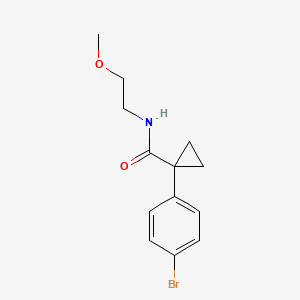
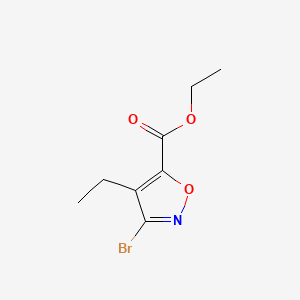
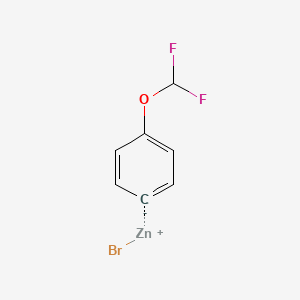

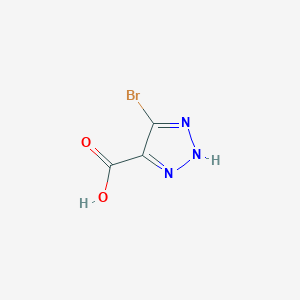


![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
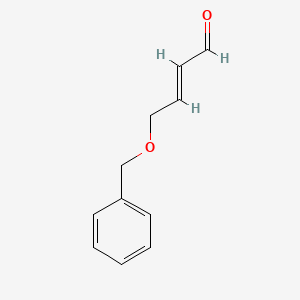
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
